N-(2,3-dihydro-1H-inden-1-yl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dihydro-1H-inden-1-yl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a useful research compound. Its molecular formula is C18H21N3O4 and its molecular weight is 343.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Aziridination and 1,3-Dipolar Cycloaddition Reactions
- Research on aziridination and 1,3-dipolar cycloaddition reactions involving related compounds highlights synthetic strategies for creating complex molecular structures, including aziridinated derivatives and stereoisomers confirmed by X-ray crystallography (حسن البار, 1997).
Synthesis of Bridged Analogs of Pyrrolizidine Alkaloids
- A study on the reaction of 3-aroyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with certain acetates to produce bridged analogs of pyrrolizidine alkaloids, showcasing the versatility of spiro compounds in synthesizing complex molecular architectures (V. Konovalova et al., 2013).
Discovery of Potent CGRP Receptor Antagonists
- The discovery of MK-3207, a highly potent, orally bioavailable CGRP receptor antagonist, illustrates the application of such compounds in developing new therapeutics. This work involves incorporating polar functionality to improve pharmacokinetics and solubility (I. M. Bell et al., 2010).
Antihypertensive Activity Studies
- A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones were synthesized and screened for antihypertensive activity, demonstrating the potential of spiro compounds as medicinal agents (J. Caroon et al., 1981).
Anticancer Activity of 1H-Inden-1-One Derivatives
- Synthesis and investigation of 1H-inden-1-one substituted (heteroaryl)acetamide derivatives for their anticancer activity, highlighting the therapeutic potential of structurally related compounds (A. Karaburun et al., 2018).
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c22-15(19-14-6-5-12-3-1-2-4-13(12)14)11-21-16(23)18(20-17(21)24)7-9-25-10-8-18/h1-4,14H,5-11H2,(H,19,22)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAAACUQLBYWIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)CN3C(=O)C4(CCOCC4)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.